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Compound of Interest

Compound Name: Atto 610-Biotin

Cat. No.: B1255822

Abstract

This guide details the application of Atto 610-Biotin in super-resolution microscopy, specifically
Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy
(SMLM/dSTORM). Atto 610 is a cationic rhodamine derivative chosen for its exceptional
photostability, high quantum yield, and minimal triplet state formation—critical attributes for
nanoscopy. By leveraging the biotin-streptavidin interaction, this protocol enables modular,
high-affinity labeling of diverse biological targets with nanometer precision. We present a
validated workflow for "sandwich" immunolabeling and acquisition parameters optimized for
775 nm depletion STED systems.

Technical Specifications & Mechanism
Fluorophore Properties

Atto 610 is chemically engineered to withstand the high-intensity depletion lasers used in STED
and the blinking conditions required for dASTORM.
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Property

Value

Notes

Structure

Rhodamine derivative

(Cationic)

Net charge +1; moderately
hydrophilic.[1][2]

Excitation Max (

Compatible with 594 nm, 633

616 nm
) nm, or 640 nm lasers.
Emission Max ( Optimal detection window:
633 nm
) 640—690 nm.
Extinction Coeff. ( High absorptivity leads to
) bright signals.
Quantum Yield (
0.70 Very efficient fluorescence.
)
Fluorescence Lifetime ( - Suitable for FLIM and gated-
.2ns

)

STED (gSTED).

STED Depletion

775 nm (Preferred)

Can also use 660 nm (less
efficient).[3]

Solubility

DMSO, DMF, Water

Stock solutions best in
anhydrous DMSO.

The Labeling Logic: The "Biotin-Streptavidin Bridge"

Unlike direct immunolabeling, using Atto 610-Biotin allows for a modular amplification

strategy. The workflow typically involves a biotinylated target (e.g., via a secondary antibody)

bound by unlabeled Streptavidin. The Atto 610-Biotin small molecule then saturates the

remaining free binding sites on the Streptavidin tetramer.

Advantages:

 Signal Amplification: Each Streptavidin tetramer can bind up to four Atto 610-Biotin

molecules, creating a dense photon emitter for improved localization precision.
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» Steric Freedom: The small size of Atto 610-Biotin (~800 Da) ensures rapid penetration and
binding to pre-localized Streptavidin.

o Photostability: Atto 610 resists bleaching during the repetitive excitation/depletion cycles of
STED.

Labeling Complex Assembly
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Figure 1: Schematic of the modular labeling complex. The Streptavidin acts as a bridge,
allowing the small Atto 610-Biotin ligand to label the target with high density.

Protocol: Super-Resolution Sample Preparation

Objective: Label intracellular structures (e.g., Microtubules, Nuclear Pore Complexes) for STED
microscopy using Atto 610-Biotin.

Reagents Required[4]

o Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or Methanol (-20°C) for
microtubules.

e Blocking Buffer: 3% BSA + 0.1% Triton X-100 in PBS.

e Endogenous Biotin Block: Streptavidin/Biotin Blocking Kit (Critical for mitochondria-rich
samples).

e Primary Antibody: Mouse anti-alpha-Tubulin (or target of choice).
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e Secondary Antibody: Biotinylated Goat anti-Mouse IgG.
» Bridge: Streptavidin (Unlabeled, molecular biology grade).

e Probe: Atto 610-Biotin (Stock: 1 mg/mL in DMSO).

Step-by-Step Workflow
Step 1: Fixation & Permeabilization[4]
e Seed cells (e.g., HeLa, U20S) on #1.5H (170 um) precision coverglass.

e Wash cells 1x with PBS (37°C).
» Fix: Incubate with 4% PFA for 15 min at Room Temperature (RT).

o Expert Tip: For microtubules, use Methanol at -20°C for 10 min (skips permeabilization
step).

o Permeabilize: Wash 3x with PBS.[4] Incubate with 0.1% Triton X-100 in PBS for 10 min.

Step 2: Blocking (Critical)[4]

o Endogenous Biotin Block: If imaging tissue or mitochondria, apply Streptavidin block (15
min), wash, then Biotin block (15 min) to saturate endogenous biotin.

» Protein Block: Incubate with Blocking Buffer (3% BSA/PBS) for 30 min at RT to prevent non-
specific antibody binding.

Step 3: Immunostaining (The Sandwich)

e Primary Ab: Dilute Primary Antibody in Blocking Buffer (e.g., 1:500). Incubate 1h at RT or
Overnight at 4°C.

e Wash 3x 5 min with PBS.

e Secondary Ab: Dilute Biotinylated Secondary Antibody (e.g., 1:1000) in Blocking Buffer.
Incubate 45 min at RT.

e Wash 3x 5 min with PBS.
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Step 4: The Streptavidin Bridge
¢ Dilute Unlabeled Streptavidin to 1-5 pg/mL in PBS.

e |ncubate for 20 min at RT.
e Wash 3x 5 min with PBS.

o Logic: This step binds Streptavidin to the biotinylated secondary antibody. Many biotin
binding sites on the tetramer will remain open.

Step 5: Atto 610-Biotin Labeling

o Dilute Atto 610-Biotin stock to a final concentration of 1-2 uM in PBS.
o Note: A slight molar excess ensures saturation of the Streptavidin sites.
e Incubate for 10-15 min at RT.
 Stringent Wash: Wash 3x 10 min with PBS + 0.05% Tween-20 to remove unbound dye.

o Post-Fix (Optional): Fix with 2% PFA for 10 min to crosslink the complex (improves stability
for long STED acquisitions).

Step 6: Mounting

e Mount in a high-refractive index medium (e.g., Mowiol or ProLong Diamond).
e Cure: Allow to cure for 24h if using hardening media.[5]
e Seal: If using liquid media, seal with twinsil or nail polish.

STED Imaging Setup

System: Confocal STED Microscope (e.g., Leica TCS SP8 STED, Abberior Instruments).
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Parameter

Setting

Explanation

Excitation Laser

633 nm or 640 nm

Excites Atto 610 efficiently (Ex
Max 616 nm). 594 nm is also

possible but less efficient.

Depletion Laser

775 nm

The "Gold Standard” for red
dyes. 660 nm is too close to
emission peak (633 nm) and

causes bleaching.

Detection Window

640 nm — 690 nm

Collects peak emission while
blocking the 775 nm depletion
line.

Gating (Time)

05-6.0ns

Use time-gating (Tg) to remove
early photons (confocal
background) and improve

resolution.

Pinhole

0.8-1.0AU

Standard confocal setting;
STED provides the XY

resolution.

Pixel Size

15 -25nm

Nyquist criterion: Pixel size
must be >2x smaller than the
expected resolution (~40-50

nm).

Acquisition Workflow

o Confocal Reference: Acquire a standard confocal image (low power Ex, no STED) to verify
structure and focus.

o STED Alignment: Ensure the excitation and depletion beams are perfectly co-aligned (use
gold beads or manufacturer auto-align).

e Power Titration: Increase STED (775 nm) power gradually.

o Start: 10% power.
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o Ramp: Increase until resolution plateaus or bleaching becomes evident.

o Target: 50—-100% of available 775 nm power (pulsed) is often needed for <50 nm
resolution.

o Frame Accumulation: Use line accumulation (2-4x) rather than slow scan speeds to mitigate
drift.

Troubleshooting & Optimization

Issue Probable Cause Solution

) o Use an Avidin/Biotin blocking
High Background Endogenous Biotin _ , _
kit before primary antibody.

Increase washing steps after
Unbound Dye Atto 610-Biotin incubation;
include 0.05% Tween-20.

Atto 610 is robust, but avoid

mounting media with DAPI

Low Signal Quenching )
(can interfere). Use fresh
buffers.
] o Check ExX/STED beam
No Super-Resolution Misalignment

alignment.

Ensure 775 nm laser is active.
] 592 nm or 660 nm lasers will
Wrong Depletion ]
not work effectively for Atto

610.

Atto 610 degrades at pH > 8.

Rapid Bleaching Buffer pH
[6]5. Keep buffers at pH 7.4.

Use an oxygen scavenging
system (GLOX) if performing
dSTORM, though STED is

usually fine in Mowiol.

Oxygen
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Figure 2: Operational workflow for preparing and imaging samples with Atto 610-Biotin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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